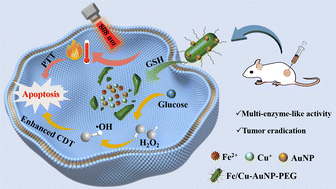Fe/Cu–AuNP nanocomposites as enzyme-like catalysts to modulate the tumor microenvironment for enhanced synergistic cancer therapy†
Journal of Materials Chemistry B Pub Date: 2023-11-10 DOI: 10.1039/D3TB02149A
Abstract
The intensive investigation of chemodynamic therapy (CDT) for tumor eradication revealed that the therapeutic effects of this ROS-mediated therapy are limited by endogenous reductants and inefficient Fenton-like reactions. In this study, we developed a new Fe/Cu–AuNP–PEG nanocomposite to enhance CDT and provide a synergistic treatment for tumors. The Fe/Cu–AuNP–PEG nanocomposite demonstrated effective ˙OH production and high photothermal conversion efficiency under 808 nm illumination, which promoted the ˙OH production, thereby enhancing the CDT efficacy and exhibiting a synergistic treatment for cancer. More importantly, the Fe/Cu–AuNP–PEG nanocomposite showed the ability to deplete GSH and catalyze glucose to generate H2O2, which facilitated the Fenton-like reaction and reduced the antioxidant properties of tumors, further improving the efficacy of CDT. Therefore, the Fe/Cu–AuNP–PEG nanocomposite, with horseradish peroxidase-like, glutathione peroxidase-like, and glucose oxidase-like activities, is a promising anti-tumor agent for integrating enhanced CDT and photothermal therapy (PTT) with the enhancement of synergistic therapeutic effects.


Recommended Literature
- [1] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [2] Inside front cover
- [3] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [4] A 3D porous hetero-metal compound with helical channels†
- [5] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†
- [6] Back cover
- [7] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [8] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†
- [9] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [10] Removal of trichloroethene by glucose oxidase immobilized on magnetite nanoparticles†

Journal Name:Journal of Materials Chemistry B
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 14419-78-4









